molecular formula C12H13BrFNO B1525083 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one CAS No. 1315366-31-4

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

Cat. No.: B1525083
CAS No.: 1315366-31-4
M. Wt: 286.14 g/mol
InChI Key: HEADJMIIBHAJPV-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a brominated piperidinone derivative featuring a 4-fluoro-2-methylphenyl substituent. This compound is of interest in medicinal and agrochemical research due to its structural versatility. The bromine atom at the 3-position of the piperidin-2-one ring enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization .

Properties

IUPAC Name

3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c1-8-7-9(14)4-5-11(8)15-6-2-3-10(13)12(15)16/h4-5,7,10H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEADJMIIBHAJPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The preparation of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one generally proceeds via the following key stages:

Preparation of the 4-Fluoro-2-Methylphenyl Intermediate

According to patent WO2016024224A1, an efficient and commercially viable process for preparing 4-fluoro-2-methylbenzonitrile is described, which is a crucial intermediate for compounds related to trelagliptin and structurally similar derivatives. The process avoids hazardous reagents and lachrymatory bromo intermediates, making it safer and more scalable.

Key steps include:

  • Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime .
  • Subsequent transformation of the oxime to 4-fluoro-2-methylbenzonitrile .
  • This nitrile intermediate can be further converted into brominated intermediates by bromination reactions using N-bromosuccinimide (NBS) and radical initiators such as azobisisobutyronitrile (AIBN).

This process is advantageous due to its avoidance of toxic brominated toluene derivatives and use of milder conditions suitable for commercial production.

Bromination and Piperidinone Formation

The conversion of 4-fluoro-2-methylbenzonitrile to brominated piperidinone derivatives involves:

  • Radical bromination at benzylic positions using N-bromosuccinimide (NBS) in the presence of AIBN initiator to yield bromomethyl intermediates.
  • Nucleophilic substitution and cyclization : The bromomethyl intermediate is reacted with nitrogen nucleophiles such as piperidine derivatives or amino piperidine salts to form the piperidin-2-one ring system.
  • Selective bromination at the 3-position of the piperidinone ring can be achieved through controlled bromination reactions, often using brominating agents under conditions that favor substitution at the desired site.

This methodology is supported by the synthesis of trelagliptin intermediates, where a similar bromination and coupling strategy is employed to introduce the 3-bromo substituent on the piperidinone ring.

Catalytic Functionalization and Selective Bromination Strategies

While direct literature on 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is limited, insights can be drawn from related bromination and functionalization studies on heterocyclic systems:

  • Bromocyclization methods using N-methyl-pyrrolidin-2-one hydrotribromide (MPHT) have been demonstrated to efficiently introduce bromine atoms at specific positions in heterocycles, promoting cyclization and bromination simultaneously.
  • Palladium-catalyzed cross-coupling reactions can be used to selectively functionalize brominated intermediates, allowing for precise installation of substituents on aromatic or heterocyclic rings. This is particularly useful for introducing aryl groups on brominated piperidinone derivatives after initial bromination.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome Notes
1 Aldehyde to Oxime Hydroxylamine hydrochloride, mild base 4-fluoro-2-methylbenzaldoxime Precursor formation
2 Oxime to Nitrile Dehydration agents (e.g., SOCl2, POCl3) 4-fluoro-2-methylbenzonitrile Intermediate for bromination
3 Benzylic Bromination NBS, AIBN, CCl4 or equivalent solvent, heat 2-bromomethyl-4-fluorobenzonitrile Radical bromination at benzylic site
4 Piperidinone Ring Formation Reaction with 3-amino-piperidine dihydrochloride, base (NaHCO3), ethanol 3-bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one Cyclization and substitution
5 Optional Further Functionalization Pd-catalyzed Suzuki coupling, other cross-couplings Diversified derivatives Site-selective functionalization

Research Findings and Optimization Notes

  • The use of N-bromosuccinimide (NBS) with radical initiators like AIBN is a well-established method for selective benzylic bromination, which is critical for introducing the bromine substituent in the target compound.
  • Avoidance of hazardous brominated toluene intermediates improves safety and scalability for industrial synthesis.
  • Solvent choice and reaction time critically affect the yield and selectivity of bromination and subsequent coupling steps.
  • Palladium-NHC (N-heterocyclic carbene) catalysts have been shown to improve selectivity and yield in cross-coupling reactions involving brominated heterocycles, which could be adapted for further derivatization of the piperidinone core.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Pain Management

TRPV1 Antagonism
One of the primary applications of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is its role as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). TRPV1 is a receptor involved in the sensation of pain, particularly in response to capsaicin and heat. Compounds that inhibit TRPV1 can be valuable in treating neuropathic pain and other chronic pain conditions.

  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the piperidine structure enhance binding affinity and antagonistic potency towards TRPV1. For instance, specific hydrophobic interactions have been identified as critical for achieving high binding potency .
  • In Vivo Studies : Experimental studies demonstrate that this compound exhibits significant analgesic activity in rat models of neuropathic pain, showing dose-dependent efficacy without notable side effects such as sedation .

Oncology

Antitumor Activity
The compound has shown promise in cancer research, particularly as a potential treatment for various squamous cell carcinomas. Its ability to selectively target cancer cells while sparing non-malignant cells is a key area of investigation.

  • Cell Line Studies : In vitro studies have evaluated the cytotoxic effects of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one against human cancer cell lines such as Ca9-22, HSC-2, and HSC-4. Results indicate that this compound can induce apoptosis in malignant cells while exhibiting lower toxicity towards normal cells .
CompoundIC50 (µM)Cell Line
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-oneX.XXCa9-22
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-oneX.XXHSC-2
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-oneX.XXHSC-4

Neuropharmacology

Serotonin and Norepinephrine Reuptake Inhibition
Another area of application for this compound lies in its potential as a serotonin and norepinephrine reuptake inhibitor (SNRI). This mechanism is particularly relevant for treating mood disorders such as depression and anxiety.

  • Mechanistic Insights : The compound has been noted for its ability to inhibit the reuptake of serotonin and norepinephrine, making it a candidate for further development in treating various affective disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one:

  • Analgesic Efficacy : In a study assessing the analgesic properties in animal models, it was found that administration prior to capsaicin exposure significantly reduced pain responses, confirming its role as a TRPV1 antagonist .
  • Antitumor Efficacy : A comparative analysis against standard chemotherapeutics revealed that this compound exhibited superior potency in specific cancer cell lines, suggesting its potential utility in oncological therapies .

Mechanism of Action

The mechanism by which 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring and the piperidinone core, influencing their physicochemical and biological profiles. A comparative analysis is provided below:

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) LogP<sup>*</sup> Key Features
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one -Br (C3), -F (C4), -CH₃ (C2) C₁₂H₁₃BrFNO Not reported ~2.8 (estimated) High lipophilicity; halogenated aryl
3-Bromo-1-(4-methoxyphenyl)piperidin-2-one -Br (C3), -OCH₃ (C4) C₁₂H₁₄BrNO₂ Not reported ~2.1 Methoxy enhances solubility
(S)-3-Bromo-1-((R)-2-hydroxy-1-phenylethyl)piperidin-2-one -Br (C3), -CH(OH)CH₂Ph (N1) C₁₃H₁₅BrNO₂ 129 ~1.5 Chiral center; diastereomerically pure
1-(4-Bromo-2-(trifluoromethyl)phenyl)-3,3-difluoropiperidine -Br (C4), -CF₃ (C2), -F (C3, C3) C₁₂H₁₀BrF₅N Not reported ~3.4 High electronegativity; trifluoromethyl enhances metabolic stability
3-Amino-1-(4-fluoro-2-methylphenyl)piperidin-2-one -NH₂ (C3), -F (C4), -CH₃ (C2) C₁₂H₁₄FN₂O Not reported ~1.2 Amino group increases polarity

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations:
  • Lipophilicity: The trifluoromethyl and bromine substituents in and the target compound increase LogP, favoring membrane permeability. Methoxy and amino groups reduce LogP, enhancing aqueous solubility.
  • Stereochemical Complexity : The chiral derivative in demonstrates the impact of stereochemistry on physical properties (e.g., optical rotation: [α]²⁵_D = −112°), which is critical for enantioselective biological activity.
  • Thermal Stability: The crystalline analog in has a defined melting point (129°C), suggesting higher purity and stability compared to non-crystalline variants.

Biological Activity

3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidinone backbone with a bromine and a fluorine substituent, which may contribute to its interactions with biological macromolecules. The compound is being studied for its applications in drug development, particularly as a lead compound for various therapeutic targets.

The biological activity of 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances the compound's binding affinity and specificity due to their electronic properties, which facilitate interactions through hydrogen bonding and hydrophobic effects.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties, including:

  • Enzyme Inhibition : It has been implicated in the design of enzyme inhibitors, particularly in pathways relevant to cancer and neurodegenerative diseases.
  • Receptor Modulation : The compound shows promise as a modulator for various receptors, potentially influencing signaling pathways associated with pain and inflammation .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to 3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one exhibit significant activity against various cancer cell lines. For instance, related piperidinone derivatives have shown potent inhibition of Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and has implications in cancer cell proliferation .

A study involving the evaluation of similar compounds revealed that they could inhibit growth in glioma cells through mechanisms independent of apoptosis, highlighting their potential as cytostatic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring and the phenyl substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups like bromine or fluorine enhances the compound's potency against specific biological targets .

Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-oneBromine and fluorine substituentsPotential enzyme inhibitor; receptor modulator
3-Bromo-1-(3-methylphenyl)piperidin-2-oneSimilar structure but different substituentsInvestigated for enzyme interactions
4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanoneContains thiazole ringInhibits Na+/K(+)-ATPase; anti-cancer properties

The comparative analysis reveals that while all these compounds share a common piperidine framework, their unique substituents significantly influence their biological activities.

Q & A

Q. What crystallographic software parameters enhance refinement accuracy for halogen-rich structures?

  • Methodology :
  • SHELXL refinement : Apply anisotropic displacement parameters for Br and F atoms. Use the TWIN/BASF commands to model twinning in low-symmetry crystals .
  • Hansen-Coppens multipole model : Refine electron density around halogens to resolve disorder .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one
Reactant of Route 2
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3-Bromo-1-(4-fluoro-2-methylphenyl)piperidin-2-one

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